molecular formula C8H16N4 B13317683 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine

1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13317683
M. Wt: 168.24 g/mol
InChI Key: JGBFBBPWXVFXII-UHFFFAOYSA-N
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Description

1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine is a substituted 1,2,3-triazole derivative of interest in medicinal chemistry and chemical biology research. The compound features a 4-methylpentan-2-yl group at the 1-position of the triazole ring, a structural motif that can enhance lipophilicity and influence pharmacokinetic properties. This specific substitution pattern, with the amine at the 4-position, is characteristic of compounds synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable scaffold for developing click chemistry probes and pharmaceutical intermediates . Researchers can utilize this amine-functionalized triazole as a versatile building block for constructing more complex molecules, potentially for applications in drug discovery, agrochemical development, and materials science. The structural analog, 1-(Pentan-2-yl)-1H-1,2,3-triazol-4-amine, shares a nearly identical core, differing only by a single methyl group on the alkyl chain, highlighting the relevance of this chemical space . Furthermore, the presence of a branched alkyl chain, similar to that in 1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine, suggests potential for target interaction and metabolic stability in biological systems . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-(4-methylpentan-2-yl)triazol-4-amine

InChI

InChI=1S/C8H16N4/c1-6(2)4-7(3)12-5-8(9)10-11-12/h5-7H,4,9H2,1-3H3

InChI Key

JGBFBBPWXVFXII-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)N1C=C(N=N1)N

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely used and reliable method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as the "click reaction." This method provides regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields and functional group tolerance.

  • Procedure : An alkyne bearing the desired substituent at the terminal position is reacted with an organic azide in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and sodium ascorbate.
  • Example : Substituted benzyl azides reacted with ethyl propiolate to give 1-benzyl-1H-1,2,3-triazole-4-carboxylates, which can be further hydrolyzed to acids or modified to amines.

Metal-Free Multicomponent Reactions

Recent advances have introduced metal-free protocols for synthesizing N-substituted and N-unsubstituted 1,2,3-triazoles using multicomponent reactions involving aldehydes, nitroalkanes, and sodium azides in hydrogen bond-donating solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). These methods enable the formation of C–C and C–N bonds sequentially in a one-pot fashion with excellent regioselectivity and high yields.

Specific Preparation Methods for 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine

Synthesis of the Alkyl Azide or Alkyne Precursor

The 1-(4-methylpentan-2-yl) substituent corresponds to an isobutyl-branched pentyl chain attached at the 1-position of the triazole ring. This alkyl substituent can be introduced by preparing the corresponding alkyl azide or alkyne:

  • Alkyl Azide Route : Starting from 4-methylpentan-2-ol, conversion to the corresponding alkyl bromide via PBr3 or other halogenation methods, followed by nucleophilic substitution with sodium azide to yield the alkyl azide intermediate.
  • Alkyne Route : Alternatively, the 4-methylpentan-2-yl moiety can be installed on a terminal alkyne precursor, though this is less common for branched alkyl chains.

Cycloaddition to Form the 1,2,3-Triazole Core

The prepared alkyl azide is then subjected to CuAAC with an appropriate alkyne that bears a protected or modifiable group at the 4-position, such as an ester or nitrile, which can be converted to an amine.

  • Typical Reaction Conditions : CuSO4·5H2O (10 mol%) and sodium ascorbate in a mixed solvent system (t-butanol/water or t-butanol/water/DMF) at room temperature or slightly elevated temperature for several hours.

Introduction of the 4-Amino Group

The amino group at the 4-position of the triazole ring can be introduced by:

  • Reduction of a Nitro Group : If the 4-position initially carries a nitro substituent, catalytic hydrogenation (e.g., Raney Nickel under hydrogen atmosphere) can reduce it to the corresponding amine.
  • Hydrolysis and Subsequent Amination : If the 4-position is initially an ester or nitrile, hydrolysis followed by amination or direct conversion to the amine can be performed.

Representative Synthetic Route (Stepwise)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Conversion of 4-methylpentan-2-ol to 4-methylpentan-2-yl bromide PBr3, reflux ~85-90 Alkyl bromide intermediate
2 Formation of 4-methylpentan-2-yl azide NaN3, DMF, 60 °C ~80-90 Azide intermediate
3 CuAAC reaction with alkyne bearing 4-nitro or ester group CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O, RT, 8 h 75-90 Formation of 1-(4-methylpentan-2-yl)-4-substituted-1,2,3-triazole
4 Reduction of nitro to amine or hydrolysis and amination Raney Nickel, H2, ethanol, 60 °C or hydrolysis with NaOH, then amination 70-85 Final product: 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine

Mechanistic Insights and Reaction Optimization

  • The CuAAC reaction proceeds via formation of a copper-acetylide intermediate, which then reacts with the azide to form a metallacycle intermediate that rearranges to the 1,4-disubstituted triazole ring.
  • The regioselectivity is controlled by the copper catalyst, favoring the 1,4-substitution pattern.
  • Use of sodium ascorbate reduces Cu(II) to Cu(I) in situ, maintaining catalytic activity.
  • Metal-free approaches using HFIP solvent have been reported to provide an alternative pathway, forming triazoles via multicomponent reactions with high regioselectivity and avoiding metal contamination.

Summary of Key Research Findings

Reference Method Key Features Yield Remarks
Cai et al., 2014 Iodine/TBPB mediated synthesis from N-tosylhydrazones and anilines Metal-free, moderate to good yields (up to 89%) 89% Alternative to metal catalysis
Design and synthesis of substituted triazoles CuAAC with substituted benzyl azides and propiolates Standard click chemistry, good yields 75-90% Applicable to alkyl azides
1,2,3-Triazole hybrids synthesis CuAAC followed by nitro reduction Multi-step, high purity, characterized 70-85% Reduction step crucial for amine formation
HFIP-mediated multicomponent reaction Metal-free, one-pot synthesis from aldehydes, nitroalkanes, sodium azides Operational simplicity, gram-scale >85% Environmentally friendly, no metals

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Sodium borohydride in methanol or ethanol is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions, often in the presence of a base like triethylamine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of inhibiting enzymes involved in disease pathways.

    Medicine: Research has shown that derivatives of 1,2,3-triazoles have antimicrobial, antiviral, and anticancer properties, making 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine a candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context, but common targets include enzymes involved in metabolic pathways and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on triazole-4-amine derivatives with structural or functional similarities to 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine. Key parameters include substituent effects, molecular weight, biological activity, and synthesis methods.

Table 1: Structural and Functional Comparison

Compound Name Substituents at N1 Position Molecular Formula Molecular Weight (g/mol) Biological Activity (if reported) Synthesis Yield (if reported) Reference ID
1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine 4-Methylpentan-2-yl (branched alkyl) C₈H₁₆N₄ 168.24 Not explicitly reported N/A -
1-Benzyl-1H-1,2,3-triazol-4-amine Benzyl (aromatic) C₉H₁₀N₄ 174.21 Intermediate for pharmaceuticals N/A
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine 4-Fluorobenzyl + ethyl at C5 C₁₁H₁₃FN₄ 220.25 Not reported Discontinued (commercial)
1-(4-Chloro-2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-amine (AC-003) 4-Chloro-2-(trifluoromethyl)benzyl C₁₁H₉ClF₃N₄ 305.67 Potential bioactive intermediate Not specified
3-(4-(1-Methylsulphonyl-1H-indol-3-yl)pyrimidin-2-yl)-1H-1,2,3-triazol-4-amine Pyrimidinyl-indolyl hybrid substituent C₁₇H₁₄N₈O₂S 394.41 Anti-proliferative activity (cancer cells) 60–82% (analogues)
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine Oxadiazolyl + trifluoromethylphenyl C₁₈H₁₃F₃N₆O 386.33 Not explicitly reported Not specified

Key Observations

Electron-withdrawing groups (e.g., -CF₃, -Cl in AC-003) may stabilize the triazole ring and influence binding interactions in biological systems . Hybrid substituents (e.g., pyrimidinyl-indolyl in compound from ) demonstrate significant anti-proliferative activity, suggesting that extended aromatic systems enhance interactions with cellular targets like kinases .

Synthetic Accessibility

  • Derivatives with simple alkyl or benzyl groups (e.g., 1-benzyltriazol-4-amine) are synthesized in high yields (≥60%) via CuAAC, whereas complex hybrids (e.g., pyrimidinyl-indolyl) require multi-step protocols with moderate yields .

Biological Activity Trends Triazole-4-amine derivatives with bulky aromatic substituents (e.g., trifluoromethylphenyl, indolyl) show promise in oncology. For instance, 1-aryltriazole analogs in inhibited lung cancer cell growth (NCI-H522) with GP values up to 86.18% .

Biological Activity

1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and antifungal activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

  • Molecular Formula : C8_8H16_{16}N4_4
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 1862974-49-9

The biological activity of 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can inhibit enzymatic activity or alter receptor functions, leading to significant biological effects. The compound's structural features enhance its binding affinity to these targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting their growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Candida albicans0.25 μg/mL
Bacillus subtilis0.75 μg/mL

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Antifungal Activity

The antifungal properties of this compound have been explored in several studies. It has shown effectiveness against common fungal pathogens, which is particularly relevant in the context of increasing antifungal resistance.

Structure-Activity Relationship (SAR)

The unique substitution pattern on the triazole ring significantly influences the biological activity of 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine. Variations in the alkyl chain and functional groups can lead to different levels of activity against specific pathogens.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-Methylpentan-2-yl)-1H-1,2,3-triazoleSimilar triazole structure but different nitrogen arrangementModerate antimicrobial
1-(4-Methylpentan-2-yl)-1H-1,2,4-triazoleDifferent substitution patternHigh antifungal activity

Case Studies

Several studies have highlighted the promising biological activities of triazole derivatives:

  • Study on Antimicrobial Efficacy : A study published in PMC evaluated various triazole derivatives against resistant strains of bacteria and fungi. The findings indicated that compounds with longer alkyl chains exhibited enhanced activity due to increased lipophilicity and better membrane penetration .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines (MCF7) revealed that certain derivatives of triazoles showed significant cytotoxic effects, indicating potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") due to its regioselectivity for 1,4-disubstituted triazoles. Key parameters include:

  • Reagent Selection : Use Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to ensure regiocontrol.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
  • Temperature Control : Reactions are typically conducted at 60–80°C to balance yield and purity.
    Post-synthesis purification via column chromatography or recrystallization is critical to isolate the amine-functionalized triazole .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and substituent positions (e.g., methylpentan-2-yl group).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and amine functionality.
  • FT-IR : Identify N-H stretching (3100–3500 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).
    Cross-referencing with computational NMR predictions (e.g., DFT calculations) resolves ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazole-4-amine derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Substituent Effects : Minor changes in the alkyl chain (e.g., branching at the 4-methylpentan-2-yl group) alter steric/electronic profiles.
  • Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀) across pH, temperature, and solvent conditions.
  • Structural Analog Comparison : Perform SAR studies using derivatives with systematic substituent variations (e.g., replacing methylpentan-2-yl with cyclopropyl or fluorinated chains) to isolate contributing factors .

Q. What computational strategies predict interaction mechanisms between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases, GPCRs).
  • MD Simulations : Run 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
  • QM/MM Hybrid Methods : Analyze electronic interactions (e.g., H-bonding, π-stacking) at the triazole-amine interface.
    Validate predictions with experimental mutagenesis or isothermal titration calorimetry (ITC) .

Q. How can regioselectivity challenges during triazole synthesis be mitigated?

  • Methodological Answer :

  • Catalyst Screening : Test Ru(II) catalysts for 1,5-disubstituted triazoles as alternatives to Cu(I).
  • Solvent Effects : Non-polar solvents (e.g., toluene) may favor alternative regiochemistry.
  • Protecting Group Strategies : Temporarily protect the amine group to prevent undesired side reactions during cycloaddition .

Q. What methodologies assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • HPLC-MS Monitoring : Track degradation products (e.g., triazole ring oxidation or amine dealkylation).
  • Crystallinity Analysis : Use XRPD to detect polymorphic changes affecting shelf life .

Q. How can the 4-methylpentan-2-yl group’s role in bioactivity be elucidated via SAR studies?

  • Methodological Answer :

  • Isosteric Replacement : Synthesize analogs with tert-butyl, cyclohexyl, or fluorinated alkyl chains.
  • LogP Measurement : Evaluate hydrophobicity changes via shake-flask or chromatographic methods.
  • Biological Testing : Compare cytotoxicity (e.g., MTT assay) and target affinity across analogs to correlate chain structure with activity .

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